

Application Note: (R)-2-(o-Tolyl)pyrrolidine HCl as a Chiral Building Block

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Compound of Interest

Compound Name: (R)-2-(o-Tolyl)pyrrolidine
hydrochloride

CAS No.: 1381929-14-1

Cat. No.: B6335482

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Executive Summary

(R)-2-(o-Tolyl)pyrrolidine HCl (CAS: 1381929-14-1) is a specialized chiral building block distinguished by the steric bulk of the ortho-methyl group on the phenyl ring. Unlike its unsubstituted analog (2-phenylpyrrolidine), the o-tolyl moiety introduces significant conformational restriction and lipophilicity. This guide details its application in medicinal chemistry (specifically for GPCR and Bcl-2 inhibitor optimization) and asymmetric organocatalysis, providing validated protocols for handling, desalting, and synthetic integration.

Chemical Profile & Significance[1][2][3][4]

The "Ortho-Effect" in Drug Design

The strategic value of (R)-2-(o-Tolyl)pyrrolidine lies in the ortho-methyl group. In drug discovery, this group serves two critical functions:

- **Conformational Locking:** The steric clash between the o-methyl and the pyrrolidine ring forces the aryl group into a specific dihedral angle relative to the nitrogen lone pair. This pre-organization can lower the entropic penalty of binding to a receptor.
- **Metabolic Stability:** The ortho-substituent blocks metabolic oxidation at the benzylic position and hinders P450 approach to the aryl ring.

Physical Properties Table

Property	Data	Note
IUPAC Name	(2R)-2-(2-methylphenyl)pyrrolidine hydrochloride	
CAS (HCl Salt)	1381929-14-1	Preferred form for storage (Hygroscopic)
CAS (Free Base)	1212904-28-3	Unstable to oxidation over time
Molecular Weight	197.71 g/mol (HCl salt)	161.25 g/mol (Free base)
Appearance	White to off-white solid	
Solubility	Water, Methanol, DMSO	Poor in non-polar solvents (Hexane)
Chirality	R-enantiomer	Enantiomeric Excess (ee) typically >97%

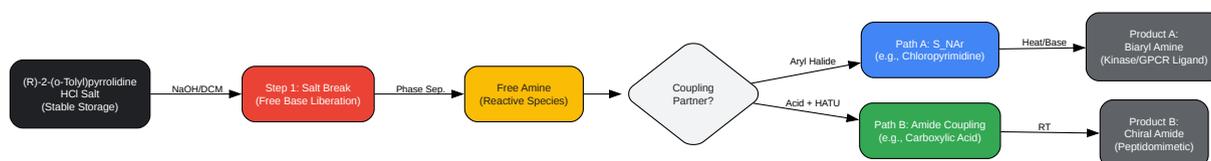
Application 1: Medicinal Chemistry (Fragment Coupling)

Context: Scaffold Decoration

This building block is frequently used to introduce a chiral, lipophilic amine into a core scaffold (e.g., pyrimidine, quinazoline, or urea cores). It is particularly relevant in the synthesis of Bcl-2 inhibitors and Neurokinin receptor antagonists, where the pyrrolidine nitrogen acts as a hinge binder or a solubilizing group.

Workflow Diagram: Integration into Drug Scaffolds

The following diagram illustrates the critical "Salt Break" step followed by two divergent coupling pathways: Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling.



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Caption: Workflow for converting the stable HCl salt into the reactive free base for divergent synthesis pathways.

Application 2: Asymmetric Organocatalysis

Mechanism: Steric Shielding

In organocatalysis, secondary amines activate carbonyl compounds via enamine or iminium ion formation. The (R)-2-(o-tolyl) group provides a unique "chiral pocket." The ortho-methyl group enhances the facial selectivity by effectively blocking one side of the transient enamine intermediate, forcing the electrophile to attack from the opposite face.

Target Reactions

- Asymmetric Michael Addition: Addition of aldehydes to nitroolefins.
- -Functionalization: Chlorination or amination of aldehydes.

Experimental Protocols

Protocol A: Salt Break (Liberation of Free Base)

Rationale: The HCl salt is stable but non-nucleophilic. It must be neutralized in situ or pre-neutralized before use in coupling reactions.

Materials:

- (R)-2-(o-Tolyl)pyrrolidine HCl (1.0 eq)[1]

- Dichloromethane (DCM) or Ethyl Acetate
- 1N NaOH or Saturated NaHCO₃ solution

Procedure:

- Suspension: Suspend 1.0 g of the HCl salt in 10 mL of DCM.
- Neutralization: Add 10 mL of 1N NaOH. Stir vigorously for 15 minutes at Room Temperature (RT). The solid should dissolve as the free base partitions into the organic layer.
- Extraction: Separate the layers. Extract the aqueous layer once more with 5 mL DCM.
- Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
- Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C, as the free base is volatile and prone to oxidation). Use immediately.

Protocol B: SNAr Coupling (Representative)

Target: Synthesis of a heteroaryl-pyrrolidine scaffold.

- Reagents: Dissolve 1.0 eq of Aryl Chloride (e.g., 4-chloropyrimidine) in DMF (0.2 M).
- Base: Add 2.5 eq of DIPEA (Diisopropylethylamine) or Cs₂CO₃.
- Addition: Add 1.2 eq of (R)-2-(o-Tolyl)pyrrolidine HCl directly (if using excess base) or the free base from Protocol A.
- Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.
- Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

Quality Control & Analytics

Chiral HPLC Method

To verify enantiomeric purity after coupling or storage.

- Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μ m).
- Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).
 - Note: DEA is crucial to sharpen the peak of the secondary amine.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aryl absorption).
- Expected Retention: The o-tolyl group typically reduces retention time compared to phenyl analogs on AD phases due to steric exclusion from the chiral stationary phase cavities.

NMR Characterization (HCl Salt)

- ^1H NMR (400 MHz, DMSO- d_6):

9.80 (br s, 1H, NH), 9.20 (br s, 1H, NH), 7.45–7.15 (m, 4H, Ar-H), 4.85 (m, 1H, CH-N), 3.30 (m, 2H, CH₂-N), 2.35 (s, 3H, Ar-CH₃), 2.20–1.60 (m, 4H, Pyrrolidine-CH₂).

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Sources

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